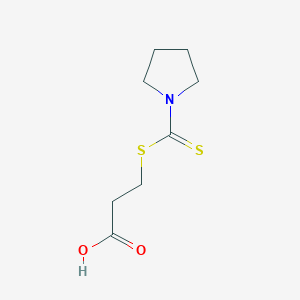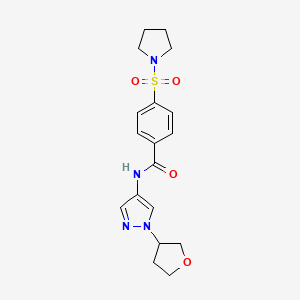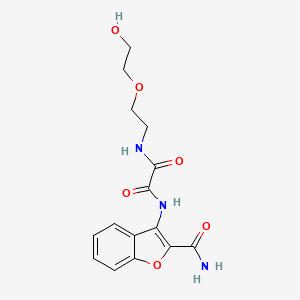
(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(Dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one, or 4-FMA, is an organic compound that has been studied for its potential applications in scientific research. 4-FMA is a derivative of amphetamine and is structurally related to compounds such as 3-FMA and 4-MMA. It is a white crystalline solid that is soluble in water and ethanol. 4-FMA has been used in scientific research as a research chemical, and has been studied for its potential applications in pharmacology, toxicology, and other areas of scientific research.
Scientific Research Applications
Photophysical Properties and Sensor Development
The study of photophysical properties of borondipyrromethene analogues, including compounds with tertiary amine groups like dimethylamino and morpholino, has revealed important insights into their behavior in different solvents. These compounds exhibit solvent-dependent fluorescence, which is crucial for developing fluorescent molecular probes. Such probes are instrumental in studying biological events and processes due to their sensitive fluorescence-environment dependence, long emission wavelengths, and high quantum yields ((Qin et al., 2005)).
Fluorescent Molecular Probes
Fluorescent molecular probes based on solvatochromic dyes incorporating dimethylamino groups have been synthesized for ultra-sensitive detection in biological studies. These compounds, by facilitating intramolecular charge transfer, offer valuable tools for probing and understanding various biological events through their solvent polarity-dependent fluorescence ((Diwu et al., 1997)).
Novel Pharmaceutical Compounds
A new potential pharmaceutical compound, 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, was synthesized, showcasing the versatility of compounds related to "(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one" in drug development. Its interaction with beta-cyclodextrin (β-CD) and the effect of pH on its absorption spectrum underline its potential as a molecular probe and its application in pharmaceuticals ((Tang et al., 2004)).
Sensing and Detection Technologies
The development of highly selective sensors for metal ions such as Hg2+ and Cr3+ using compounds with dimethylaminophenyldiazenyl fragments demonstrates the compound's applicability in environmental monitoring and safety. Such sensors, capable of detecting ions in neutral water, highlight the role of these compounds in creating practical tools for the detection of hazardous substances ((Das et al., 2012)).
properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-19(2)13-15(7-8-20-9-11-22-12-10-20)17(21)14-3-5-16(18)6-4-14/h3-6,13H,7-12H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAJYILTJLYZEQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(CCN1CCOCC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\CCN1CCOCC1)/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2927806.png)

![N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2927811.png)
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2927812.png)
![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)
![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2927814.png)


![1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2927819.png)
![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)
![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)